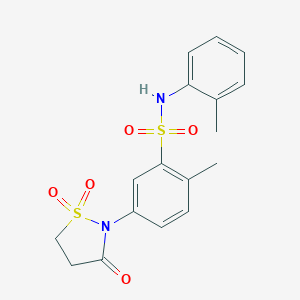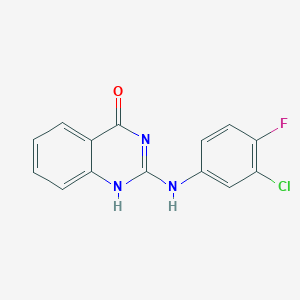![molecular formula C16H11BrF3NO B254175 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B254175.png)
2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide involves its ability to inhibit the activity of PDE4. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is involved in the regulation of inflammation. By inhibiting PDE4, 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide increases the levels of cAMP, leading to a reduction in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound is a potent inhibitor of PDE4, with IC50 values in the nanomolar range. In vivo studies have shown that this compound has anti-inflammatory effects in animal models of asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide is its ability to selectively inhibit PDE4, making it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide. One potential direction is the development of more selective PDE4 inhibitors that have reduced toxicity. Another direction is the investigation of the potential therapeutic effects of this compound in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production.
Métodos De Síntesis
The synthesis of 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide involves the reaction of 2-bromo-3-phenylacryloyl chloride with 2-(trifluoromethyl)aniline in the presence of a base. The reaction proceeds by nucleophilic substitution, resulting in the formation of the desired product. This method has been optimized to produce high yields of pure product, making it a reliable and efficient synthesis method.
Aplicaciones Científicas De Investigación
2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as an inhibitor of certain enzymes. Specifically, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammation. This inhibition has been shown to have potential therapeutic effects in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
Nombre del producto |
2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide |
|---|---|
Fórmula molecular |
C16H11BrF3NO |
Peso molecular |
370.16 g/mol |
Nombre IUPAC |
(Z)-2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H11BrF3NO/c17-13(10-11-6-2-1-3-7-11)15(22)21-14-9-5-4-8-12(14)16(18,19)20/h1-10H,(H,21,22)/b13-10- |
Clave InChI |
ZOACZGQDLAQYGA-RAXLEYEMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=CC=C2C(F)(F)F)\Br |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(F)(F)F)Br |
SMILES canónico |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)


![3-[(4-fluorophenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B254100.png)
![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)

![Dimethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furoyl]amino}terephthalate](/img/structure/B254109.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B254113.png)
![2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B254115.png)
![2-cyano-2-[5-(3,4-dimethylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide](/img/structure/B254116.png)


![Ethyl 4-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]-1-piperidinecarboxylate](/img/structure/B254123.png)